molecular formula C14H12BNO3 B566961 (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-70-0

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid

Cat. No.: B566961
CAS No.: 1256355-70-0
M. Wt: 253.064
InChI Key: HBNORKQBRPHOPG-UHFFFAOYSA-N
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Description

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C14H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-cyanobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The cyanobenzyl group can also interact with biological targets, potentially inhibiting enzyme activity or modulating other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the cyanobenzyl and boronic acid groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and form stable complexes with metal catalysts makes it a valuable compound in research and industry .

Biological Activity

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a cyanobenzyl ether. Its chemical structure can be represented as follows:

C14H14BNO3\text{C}_{14}\text{H}_{14}\text{BNO}_3

This structure allows for various interactions with biological molecules, particularly those involved in signaling pathways and enzyme activities.

1. Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, disrupting its activity. This has implications in cancer therapy, where inhibiting proteases can prevent tumor progression.

2. Antitumor Activity

Research has indicated that boronic acids can exhibit antitumor properties by inducing apoptosis in cancer cells. The precise mechanism often involves the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

3. Antimicrobial Properties

Studies have shown that certain boronic acids possess antimicrobial activity against a range of pathogens. The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of essential metabolic pathways.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor effects of various phenylboronic acids, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic application.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)6.1

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of boronic acids against Staphylococcus aureus and Escherichia coli. The study revealed that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics in vivo. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, careful evaluation is required to determine safe dosage levels for clinical applications.

Properties

IUPAC Name

[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNORKQBRPHOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655845
Record name {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-70-0
Record name {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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